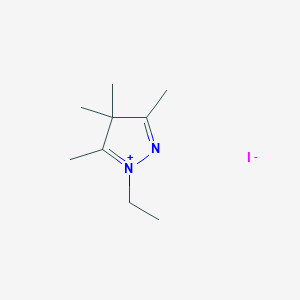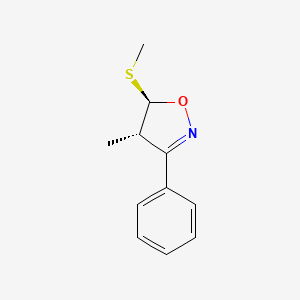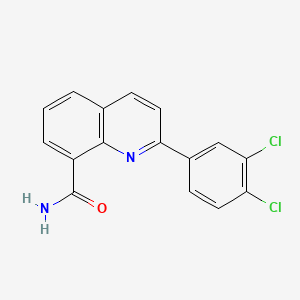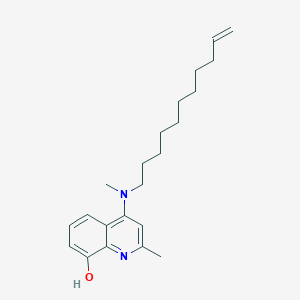
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a diethoxyphosphorothioyl group and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid typically involves the following steps:
Formation of the Phenyl Intermediate: The phenyl ring is first functionalized with a diethoxyphosphorothioyl group. This can be achieved through a reaction between a phenol derivative and diethoxyphosphorothioyl chloride in the presence of a base such as pyridine.
Attachment of the Butanoic Acid Moiety: The functionalized phenyl intermediate is then reacted with a butanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphorothioyl group can act as a reactive site, participating in covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid: Unique due to its specific functional groups.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)acetic acid: Contains an acetic acid moiety.
Uniqueness
This compound is unique due to its combination of a phenyl ring with a diethoxyphosphorothioyl group and a butanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H21O5PS |
|---|---|
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
4-(4-diethoxyphosphinothioyloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H21O5PS/c1-3-17-20(21,18-4-2)19-13-10-8-12(9-11-13)6-5-7-14(15)16/h8-11H,3-7H2,1-2H3,(H,15,16) |
Clave InChI |
OYRBPUKOFKAMIS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=CC=C(C=C1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)



![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
